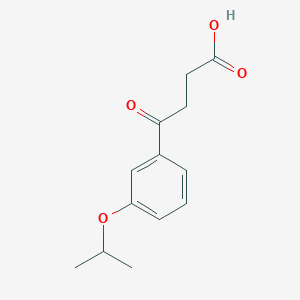

4-(3-iso-Propoxyphenyl)-4-oxobutyric acid

CAS No.: 845790-42-3

Cat. No.: VC8456655

Molecular Formula: C13H16O4

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 845790-42-3 |

|---|---|

| Molecular Formula | C13H16O4 |

| Molecular Weight | 236.26 g/mol |

| IUPAC Name | 4-oxo-4-(3-propan-2-yloxyphenyl)butanoic acid |

| Standard InChI | InChI=1S/C13H16O4/c1-9(2)17-11-5-3-4-10(8-11)12(14)6-7-13(15)16/h3-5,8-9H,6-7H2,1-2H3,(H,15,16) |

| Standard InChI Key | SEQQFJKVUMGWRM-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=CC=CC(=C1)C(=O)CCC(=O)O |

| Canonical SMILES | CC(C)OC1=CC=CC(=C1)C(=O)CCC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-(1-methylethoxy)-γ-oxobenzenebutanoic acid, reflects its branched alkoxy substituent (isopropoxy) at the phenyl ring’s meta position. The γ-oxobutyric acid chain (CHCHCOCOOH) introduces both ketone and carboxylic acid functionalities, enabling diverse reactivity. X-ray crystallography data remains unavailable, but comparative analysis with 4-(4-methoxyphenyl)-4-oxobutanoic acid (CAS 3153-44-4) suggests planar geometry at the ketone group and free rotation around the phenyl-oxygen bond .

Physicochemical Properties

Key properties derived from experimental and computational data include:

The absence of experimental melting point data implies challenges in purification or thermal instability, common among β-keto acids prone to decarboxylation .

Synthetic Pathways and Industrial Production

Laboratory Synthesis

While no explicit synthesis protocol exists for 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid, analogous compounds like 4-(3-ethoxyphenyl)-4-oxobutyric acid (CAS 905592-33-8) provide methodological insights . A plausible route involves:

-

Friedel-Crafts Acylation: Reaction of 3-isopropoxybenzene with succinic anhydride in the presence of AlCl to form 3-(3-isopropoxyphenyl)-3-oxopropanoic acid.

-

Chain Elongation: Treatment with malonic acid derivatives under Knoevenagel conditions to extend the carbon chain.

-

Oxidative Decarboxylation: Controlled oxidation to introduce the γ-keto group while preserving the carboxylic acid functionality.

Patent WO1984004521 describes related pyridazinone syntheses using γ-oxo acids as intermediates, highlighting their utility in heterocycle formation .

Industrial Manufacturing

Commercial production appears limited, with only three suppliers listed globally as of 2021 :

| Supplier | Purity | Packaging | Price (USD) | Update Date |

|---|---|---|---|---|

| Rieke Metals | Not specified | 1g | 809 | 2021-12-16 |

| Rieke Metals | Not specified | 5g | 1,943 | 2021-12-16 |

| Crysdot | 97% | 5g | 386 | 2021-12-16 |

Price discrepancies (e.g., Crysdot’s lower cost) may reflect bulk purchase agreements or purity variations. The lack of large-scale packaging options (>5g) indicates niche applications.

Structural Analogs and Comparative Analysis

Alkoxy-Substituted Derivatives

Substituting the isopropoxy group alters physicochemical and biological properties:

| Compound | CAS | Molecular Formula | Molecular Weight | LogP |

|---|---|---|---|---|

| 4-(3-ethoxyphEnyl)-4-oxobutyric acid | 905592-33-8 | CHO | 222.24 | 1.2 |

| 4-(4-methoxyphenyl)-4-oxobutanoic acid | 3153-44-4 | CHO | 208.21 | 1.36 |

The isopropoxy group increases molecular weight by 14.02 g/mol compared to the ethoxy analog while reducing water solubility due to greater hydrophobicity .

Biological Relevance of Structural Motifs

-

β-Keto Acid Moiety: Facilitates chelation of metal ions, relevant in enzyme inhibition (e.g., histone deacetylases) .

-

Isopropoxy Group: Enhances membrane permeability in drug analogs compared to smaller alkoxy groups .

Supplier Landscape and Regulatory Status

| Company | Location | Contact Info | Product Number |

|---|---|---|---|

| Platte Valley Scientific | USA | info@plattevalleyscientific.com | NV00840 |

| Oakwood Chemical | USA | sales@oakwoodchemical.com | CD12025792 |

Both suppliers list the compound under “Specialty Chemicals,” indicating research-grade rather than bulk availability.

Future Research Directions

-

Crystallography Studies: Resolve three-dimensional structure to guide derivatization.

-

Biological Screening: Evaluate antimicrobial or anticancer potential using in vitro models.

-

Process Optimization: Develop cost-effective synthesis routes to reduce current pricing (~$77–$389/g).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume